An In-Depth Technical Guide to Undecyl Acrylate (CAS No. 20690-61-3)
An In-Depth Technical Guide to Undecyl Acrylate (CAS No. 20690-61-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl acrylate (UA), the ester of acrylic acid and undecanol, is a long-chain acrylate monomer that serves as a versatile building block for a diverse range of polymeric materials. Its characteristic C11 alkyl chain imparts significant hydrophobicity, flexibility, and unique thermal properties to the resulting polymers. These attributes make poly(undecyl acrylate) and its copolymers of particular interest in fields requiring tailored material performance, including advanced coatings, adhesives, and, notably, in the realm of biomedical applications and drug delivery. This guide provides a comprehensive technical overview of undecyl acrylate, from its fundamental chemical properties and synthesis to its polymerization behavior and potential applications, with a specific focus on its relevance to the scientific and drug development communities.
Introduction to Undecyl Acrylate
Undecyl acrylate (CAS No. 20690-61-3) is an organic chemical compound with the molecular formula C14H26O2.[1][2] As a member of the acrylate ester family, its structure consists of a vinyl group attached to a carbonyl group, which is in turn ester-linked to an eleven-carbon alkyl chain. This long, hydrophobic undecyl group is the primary determinant of the monomer's physical properties and the performance of its corresponding polymers.
The presence of the acrylate functional group makes undecyl acrylate readily polymerizable via free-radical mechanisms, allowing for its incorporation into a wide array of polymer architectures. The resulting poly(undecyl acrylate) is a hydrophobic, flexible polymer with a low glass transition temperature, making it suitable for applications where softness and conformability are desired.
Physicochemical Properties
A thorough understanding of the physicochemical properties of undecyl acrylate is essential for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20690-61-3 | [1][2][3] |
| Molecular Formula | C14H26O2 | [1][2][3] |
| Molecular Weight | 226.35 g/mol | [1][3] |
| IUPAC Name | undecyl prop-2-enoate | [1] |
| Synonyms | Undecyl 2-propenoate, 2-Propenoic acid, undecyl ester | [1][3] |
| Boiling Point | 288.8 ± 9.0 °C (Predicted) | [3] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 5.6 | [1] |
Synthesis of Undecyl Acrylate
The most common and industrially relevant method for the synthesis of undecyl acrylate is the direct esterification of acrylic acid with 1-undecanol. This reaction is typically catalyzed by a strong acid.
Reaction Principle
The esterification reaction involves the nucleophilic attack of the hydroxyl group of 1-undecanol on the carbonyl carbon of acrylic acid, followed by the elimination of a water molecule. The use of a catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial to protonate the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and accelerating the reaction rate.[4] To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, often by azeotropic distillation with a suitable solvent like toluene.
Caption: General reaction scheme for the synthesis of undecyl acrylate.
Exemplary Experimental Protocol for Synthesis
The following protocol is a representative example for the synthesis of a long-chain acrylate and can be adapted for undecyl acrylate.
Materials:
-
Acrylic Acid
-
1-Undecanol
-
p-Toluenesulfonic acid (p-TSA)
-
Hydroquinone (as a polymerization inhibitor)
-
Toluene (as a solvent and for azeotropic water removal)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1-undecanol, a molar excess of acrylic acid, a catalytic amount of p-TSA (e.g., 1-2 mol% relative to the alcohol), and a small amount of hydroquinone.
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acrylic acid.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude undecyl acrylate can be further purified by vacuum distillation to obtain a high-purity product.
Polymerization of Undecyl Acrylate
The vinyl group of undecyl acrylate allows it to undergo polymerization through various mechanisms, with free-radical polymerization being the most common. For applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization techniques are often employed.
Free-Radical Polymerization
Free-radical polymerization of undecyl acrylate can be initiated using thermal initiators (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO) or photoinitiators. The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. The long undecyl chain can influence the polymerization kinetics due to steric effects and potential chain transfer reactions.
Controlled Radical Polymerization (CRP)
CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the molecular weight, polydispersity, and architecture of the resulting polymers.
ATRP of Undecyl Acrylate: ATRP of acrylates is a well-established method. A typical ATRP system for undecyl acrylate would involve the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a transition metal complex catalyst (e.g., CuBr/PMDETA), and a suitable solvent. The polymerization is typically carried out under an inert atmosphere to prevent oxidation of the catalyst. This method allows for the synthesis of well-defined homopolymers and block copolymers incorporating undecyl acrylate units.[5]
Caption: A generalized workflow for the ATRP of undecyl acrylate.
RAFT Polymerization of Undecyl Acrylate: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, providing excellent control over the final polymer structure. Various CTAs can be employed for the polymerization of acrylates, and the choice of CTA can influence the polymerization kinetics and the end-group functionality of the polymer.
Applications in Drug Development
The unique properties of poly(undecyl acrylate) and its copolymers make them attractive candidates for various applications in drug delivery and biomedical engineering. The long, hydrophobic undecyl side chains can create hydrophobic domains within a polymer matrix, which can be exploited for the encapsulation and controlled release of hydrophobic drugs.[6]
Nanoparticles for Drug Delivery
Poly(undecyl acrylate) can be formulated into nanoparticles, which serve as carriers for therapeutic agents. These nanoparticles can be prepared by methods such as emulsion polymerization or nanoprecipitation. The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble drugs, enhancing their bioavailability and protecting them from degradation.[4][7] The surface of these nanoparticles can be further modified, for example, with hydrophilic polymers like polyethylene glycol (PEG), to improve their stability in physiological environments and to prolong their circulation time.[7]
Hydrophobic Drug Release
The hydrophobic nature of poly(undecyl acrylate) makes it suitable for creating matrix systems for the sustained release of hydrophobic drugs. The drug is dispersed within the polymer matrix, and its release is governed by diffusion through the polymer. The release rate can be modulated by altering the properties of the polymer, such as its molecular weight and crosslink density.
Biocompatibility and Toxicology
The biocompatibility of any material intended for biomedical applications is of paramount importance. While acrylate-based polymers have a history of use in medical devices, the biocompatibility of poly(undecyl acrylate) specifically needs careful consideration. In vitro cytotoxicity studies are a necessary first step to assess the potential toxicity of the monomer and its polymer. Leachables from the polymer, such as unreacted monomer or initiator fragments, can be a source of toxicity.[8] Therefore, thorough purification of the polymer is crucial. The hydrophobic nature of the polymer may also influence its interaction with cells and proteins. While some studies suggest that certain hydrophobic polymers can exhibit good biocompatibility, specific data for poly(undecyl acrylate) is limited, and thorough evaluation is required for any specific application.[9][10]
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of undecyl acrylate and to characterize the structure of its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of undecyl acrylate will show characteristic signals for the vinyl protons in the range of 5.8-6.4 ppm. A triplet at around 4.1 ppm corresponds to the methylene protons adjacent to the ester oxygen. The long alkyl chain will give rise to a complex multiplet in the upfield region (around 1.2-1.7 ppm) and a terminal methyl group as a triplet around 0.9 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon (around 166 ppm), the vinyl carbons (around 128-131 ppm), and the carbon of the methylene group attached to the ester oxygen (around 64 ppm). The carbons of the long alkyl chain will appear in the 22-32 ppm region.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of undecyl acrylate is characterized by several key absorption bands:
-
A strong C=O stretching vibration of the ester group around 1720-1740 cm⁻¹.[1]
-
C=C stretching vibration of the vinyl group around 1635 cm⁻¹.[1]
-
C-H stretching vibrations of the alkyl chain and vinyl group in the 2850-3100 cm⁻¹ region.
-
C-O stretching vibrations of the ester group in the 1150-1250 cm⁻¹ region.[1]
During polymerization, the disappearance of the peaks associated with the vinyl group (e.g., at ~1635 cm⁻¹) can be monitored to follow the reaction progress.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of undecyl acrylate. The fragmentation pattern will typically show losses of the alkoxy group and other characteristic fragments of the acrylate structure.
Safety and Handling
Undecyl acrylate, like other acrylate monomers, requires careful handling due to its potential health effects. Based on data for similar acrylates, it may cause skin and eye irritation, and may cause an allergic skin reaction. Inhalation of vapors may cause respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Prevent inhalation of vapors.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.
-
Acrylates can polymerize spontaneously, especially when heated or exposed to light. They are typically supplied with a polymerization inhibitor. Check the inhibitor level periodically.
Always consult the specific Safety Data Sheet (SDS) for undecyl acrylate before use for detailed safety and handling information.
Conclusion
Undecyl acrylate is a valuable monomer for the synthesis of hydrophobic and flexible polymers with potential applications in diverse fields, including drug delivery. Its long alkyl chain provides a unique handle to tailor the properties of the resulting materials for specific needs. While its potential in controlled drug release is promising, particularly for hydrophobic drugs, further research into its biocompatibility and toxicological profile is essential for its successful translation into biomedical applications. The synthetic and polymerization methodologies outlined in this guide provide a foundation for researchers to explore the full potential of this versatile monomer.
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